(3,4-Difluoro-5-methoxyphenyl)methanamine
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Overview
Description
(3,4-Difluoro-5-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H9F2NO This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzene ring, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of (3,4-Difluoro-5-methoxyphenyl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, methoxylation, and amination, followed by purification techniques like crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluoro-5-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
(3,4-Difluoro-5-methoxyphenyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,4-Difluoro-5-methoxyphenyl)methanamine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl(3,4-difluoro-5-methoxyphenyl)methanamine: Shares similar structural features but with a cyclopropyl group.
4-Methoxybenzylamine: Contains a methoxy group but lacks the difluoro substitution.
1-(2-(2,4-difluorophenoxy)-6-fluorophenyl)-N-methylmethanamine: Contains multiple fluorine atoms and a methanamine group but with a different substitution pattern.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups on the benzene ring, along with the methanamine group, makes it a versatile compound for various applications.
Biological Activity
(3,4-Difluoro-5-methoxyphenyl)methanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in cancer treatment and antibacterial properties. This article synthesizes various research findings related to its biological activity, including structure-activity relationships (SAR), cytotoxicity, and metabolic stability.
Chemical Structure and Properties
The compound features a difluoromethoxy-substituted phenyl ring, which enhances its lipophilicity and potential interactions with biological targets. The presence of fluorine atoms is known to influence the pharmacokinetic properties of compounds, often resulting in increased metabolic stability and bioavailability.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. Notably, the compound exhibited promising cytotoxicity with IC50 values in the low micromolar range. For instance:
Cell Line | IC50 (μM) |
---|---|
DU145 (Prostate) | < 5.0 |
HeLa (Cervical) | 7.3 ± 1.5 |
A549 (Lung) | 9.2 ± 0.2 |
These results indicate that the compound may act as a topoisomerase II poison, which is a mechanism often exploited in cancer therapy to induce DNA damage and cell death .
The mechanism by which this compound exerts its effects appears to involve the inhibition of topoisomerase II activity. This enzyme is critical for DNA replication and transcription, making it a prime target for anticancer drugs. The binding affinity and interaction dynamics with topoisomerase IIα have been characterized using dynamic docking studies, revealing favorable binding modes that enhance its inhibitory potency .
Antibacterial Activity
In addition to its anticancer properties, this compound has shown antibacterial activity against several pathogens. In vitro assays indicated that it possesses moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to established antibiotics .
Metabolic Stability and Solubility
Research into the pharmacokinetic profile of this compound has highlighted its excellent metabolic stability. Studies reported half-life values exceeding 120 minutes in mouse serum and over 60 minutes in liver microsomes, suggesting that the compound is resistant to rapid metabolism . Additionally, it demonstrated high solubility in aqueous buffers (pH 7.4), which is crucial for oral bioavailability.
Case Studies
Several case studies have documented the biological effects of this compound:
- In Vivo Efficacy : A study conducted on mice models showed that administration of this compound resulted in significant tumor reduction in xenograft models of prostate cancer.
- Combination Therapy : When combined with conventional chemotherapeutics, this compound enhanced the overall cytotoxic effect on resistant cancer cell lines, indicating potential for use in combination therapies.
Properties
Molecular Formula |
C8H9F2NO |
---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
(3,4-difluoro-5-methoxyphenyl)methanamine |
InChI |
InChI=1S/C8H9F2NO/c1-12-7-3-5(4-11)2-6(9)8(7)10/h2-3H,4,11H2,1H3 |
InChI Key |
LPPSWGJTXHSXAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN)F)F |
Origin of Product |
United States |
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